3-Ethynyl-4-methoxythiophene
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Overview
Description
3-Ethynyl-4-methoxythiophene is a heterocyclic compound with the molecular formula C7H6OS. It is a derivative of thiophene, which is known for its unique electronic, optical, and redox properties. Thiophene derivatives are widely studied due to their applications in natural products, medicines, functional materials, and photoresponsive dyes .
Preparation Methods
The synthesis of 3-Ethynyl-4-methoxythiophene typically involves the use of halogenated thiophene derivatives. One common method is the autopolymerization reaction of 2-bromo-3-methoxythiophene. This reaction involves multiple steps and generates hydrogen bromide gas, which acts as both a catalyst and an acid to cleave the alkoxyl group . Another method involves the use of 3,4-dibromothiophene and sodium methylate as raw materials under catalytic conditions .
Chemical Reactions Analysis
3-Ethynyl-4-methoxythiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often catalyzed by copper (I) halide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
3-Ethynyl-4-methoxythiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-methoxythiophene involves its interaction with various molecular targets and pathways. For instance, its electronic properties allow it to participate in redox reactions, which can modulate biological pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparison with Similar Compounds
3-Ethynyl-4-methoxythiophene can be compared with other thiophene derivatives, such as:
2-Bromo-3-methoxythiophene: Used in similar synthetic routes and has comparable electronic properties.
3,4-Dimethoxythiophene: Known for its stability and use in the synthesis of polythiophenes.
3-Methylthiophene: Commonly used in the synthesis of conductive polymers.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and electronic properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6OS |
---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
3-ethynyl-4-methoxythiophene |
InChI |
InChI=1S/C7H6OS/c1-3-6-4-9-5-7(6)8-2/h1,4-5H,2H3 |
InChI Key |
FCFLLTDYVPFSCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC=C1C#C |
Origin of Product |
United States |
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